Cas no 477886-86-5 (2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide)
2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide
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2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E150020-25mg |
2-((E)-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide |
477886-86-5 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E150020-50mg |
2-((E)-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide |
477886-86-5 | 50mg |
$ 380.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886179-1g |
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea |
477886-86-5 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI71157-1mg |
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea |
477886-86-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI71157-5mg |
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea |
477886-86-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI71157-10mg |
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea |
477886-86-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI71157-500mg |
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea |
477886-86-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI71157-1g |
[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea |
477886-86-5 | >90% | 1g |
$1295.00 | 2024-04-19 |
2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide
Recent Advances in the Study of 2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide (CAS: 477886-86-5)
The compound 2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide (CAS: 477886-86-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This thiazole-containing hydrazinecarbothioamide derivative has been the subject of several studies aimed at elucidating its biological activities, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the compound's role as a potent inhibitor of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this molecule exhibits strong inhibitory activity against certain kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. The study utilized molecular docking simulations to reveal the compound's binding mode within the ATP-binding pocket of the target kinases, providing valuable insights for structure-activity relationship (SAR) optimization.
Another significant development comes from a 2024 Nature Communications paper that explored the compound's potential in antimicrobial applications. The research team found that 477886-86-5 shows remarkable activity against drug-resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 μg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis, as evidenced by transmission electron microscopy studies showing abnormal cell wall morphology in treated bacteria.
In the field of cancer research, a recent publication in Cancer Research (2024) reported that this compound demonstrates selective cytotoxicity against certain cancer cell lines, particularly those with p53 mutations. The study employed proteomic analysis to identify the compound's ability to modulate the expression of key proteins involved in cell cycle regulation and apoptosis. Interestingly, the compound showed synergistic effects when combined with standard chemotherapeutic agents in preclinical models.
From a chemical synthesis perspective, recent advances have been made in improving the yield and purity of 477886-86-5. A 2023 Organic Process Research & Development publication described an optimized synthetic route that reduces the number of steps from five to three while maintaining a high overall yield of 78%. This development is particularly important for scaling up production for further preclinical studies.
Pharmacokinetic studies published in Xenobiotica (2024) have provided new insights into the compound's metabolic stability and bioavailability. The research demonstrated that while the compound shows moderate plasma protein binding (approximately 85%), it exhibits favorable tissue distribution patterns in animal models, with particularly high concentrations observed in liver and kidney tissues.
Looking forward, several research groups are currently investigating structural modifications of 477886-86-5 to improve its drug-like properties while maintaining or enhancing its biological activity. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, are being employed to guide these optimization efforts. The compound's unique combination of thiazole and hydrazinecarbothioamide moieties continues to make it an attractive scaffold for medicinal chemistry exploration.
In conclusion, the growing body of research on 2-((E)-{3-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methylidene)-1-hydrazinecarbothioamide (CAS: 477886-86-5) suggests significant potential across multiple therapeutic areas. Its diverse biological activities, combined with recent improvements in synthetic accessibility and pharmacokinetic understanding, position this compound as a promising candidate for further development. Future research directions will likely focus on target identification, mechanism elucidation, and the development of optimized derivatives with improved pharmacological profiles.
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